2-Bromobenzo[d]thiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKXPLAJDFRFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671909 | |
| Record name | 2-Bromo-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22514-58-5 | |
| Record name | 2-Bromo-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Aminobenzoates with Potassium Thiocyanate and Bromine
A widely used method for synthesizing benzo[d]thiazole derivatives including 2-bromobenzo[d]thiazole-6-carboxylic acid involves the cyclization of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The procedure is as follows:
- Dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of KSCN in glacial acetic acid.
- Stir the mixture at room temperature for 45 minutes, then cool to 10 °C.
- Add 2 equivalents of bromine dissolved in a small amount of acetic acid dropwise.
- Stir the reaction overnight at room temperature.
- After completion, basify the mixture to pH 8 using 25% ammonia solution.
- Isolate the product by filtration and purification steps.
This method efficiently forms the benzo[d]thiazole ring via thiocyanation and subsequent cyclization, producing methyl 2-aminobenzo[d]thiazole-6-carboxylate intermediates that can be further brominated or functionalized.
Bromination of Benzo[d]thiazole-6-carboxylic Acid
Comparative Data Table of Key Preparation Methods
Detailed Research Findings and Notes
- The cyclization reaction mechanism involves formation of a pseudohalogen thiocyanogen intermediate, which facilitates thiocyanation of the aniline ring, followed by intramolecular cyclization to form the benzothiazole ring.
- Protecting groups such as tert-butyldimethylsilyl have been used effectively to protect hydroxyl groups during cyclization, allowing selective derivatization post-synthesis.
- Industrial synthesis benefits from continuous flow processes with automated reactors, enabling precise control over reaction parameters to improve yield and reproducibility.
- The acid chloride intermediates formed via thionyl chloride or oxalyl chloride are critical for synthesizing various amide derivatives, expanding the compound’s utility in medicinal chemistry.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions, enabling the introduction of functional groups such as amines and azides.
Key Observations :
-
NAS reactions require polar aprotic solvents (e.g., DMSO) or tert-butanol for optimal efficiency .
-
Steric and electronic factors influence substitution rates, with electron-withdrawing groups enhancing reactivity .
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes esterification, amidation, and hydrolysis, enabling modular derivatization.
Esterification
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| (Trimethylsilyl)diazomethane, DCM/MeOH, 2 h | Methyl 2-bromobenzo[d]thiazole-6-carboxylate | Not reported |
Amidation
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Oxalyl chloride, DMF, 4-aminoveratrole | 2-Bromo-N-(3,4-dimethoxyphenyl)benzo[d]thiazole-6-carboxamide | Not reported |
Hydrolysis
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiOH, THF/H<sub>2</sub>O, overnight | 2-Bromo-benzo[d]thiazole-6-carboxylic acid | 99% |
Mechanistic Insights :
-
Acyl chloride intermediates (generated via thionyl chloride or oxalyl chloride) are critical for amide/ester formation .
-
Hydrolysis under basic conditions (LiOH) efficiently regenerates the carboxylic acid .
Continuous Flow Reactors
Industrial-scale production leverages flow chemistry for improved yield and reproducibility .
Scientific Research Applications
Chemistry
2-Bromobenzo[d]thiazole-6-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. It undergoes various chemical reactions including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Oxidation and Reduction Reactions : These reactions can yield sulfoxides or alcohols, respectively .
Biology
This compound has been extensively studied for its biological activities:
- Antibacterial Activity : It exhibits significant efficacy against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical priority pathogens identified by the WHO. The mechanism involves inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for DNA replication .
| Pathogen | Activity | Mechanism of Action |
|---|---|---|
| Acinetobacter baumannii | Inhibition of growth | Gyrase inhibition |
| Pseudomonas aeruginosa | Significant antibacterial effect | Topoisomerase IV inhibition |
| Staphylococcus aureus | Effective against MRSA | Gyrase inhibition |
- Antifungal Activity : The compound also shows antifungal properties against strains like Trichophyton viride. Its mechanism includes enzyme inhibition and interaction with cell membranes, leading to increased permeability .
Industrial Applications
In industry, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical structure. Its derivatives are explored for their potential in developing new materials with specific properties .
Pharmacokinetics
Studies indicate that this compound has favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to penetrate the blood-brain barrier. This characteristic may expand its therapeutic applications beyond peripheral infections .
Case Studies
Several investigations highlight the biological efficacy of this compound:
- Antibacterial Efficacy Study : A study demonstrated that derivatives of this compound significantly inhibited the growth of MRSA strains in murine models, suggesting potential for treating resistant infections .
- Antifungal Screening : Another investigation reported that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents against various fungal pathogens .
- In Silico Studies : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, enhancing understanding of its mechanisms .
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Benzothiazole derivatives often differ in substituent positions and functional groups, which significantly influence their chemical and biological properties. Below is a comparison with key analogs:
Physicochemical Properties
Challenges and Opportunities
- Synthetic Challenges : Bromination requires precise control to avoid over-halogenation . Hydroxy groups necessitate protection-deprotection strategies .
- Bioactivity Optimization : Bromine’s steric bulk may limit binding in some targets, while smaller substituents (e.g., -NH₂) improve affinity .
- Future Directions : Development of trifluoromethyl and fluoro derivatives to enhance pharmacokinetic properties .
Biological Activity
2-Bromobenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula CHBrNOS. It is part of the benzothiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Biological Properties
The compound exhibits a variety of biological activities, including antibacterial, antifungal, and potential anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antibacterial Activity
Recent studies have highlighted the efficacy of this compound against several pathogenic bacteria. Notably, it has shown promising results against Acinetobacter baumannii and Pseudomonas aeruginosa , both recognized by the WHO as critical priority pathogens due to their antibiotic resistance. The compound acts primarily as an inhibitor of bacterial gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
| Pathogen | Activity | Mechanism of Action |
|---|---|---|
| Acinetobacter baumannii | Inhibition of growth | Gyrase inhibition |
| Pseudomonas aeruginosa | Significant antibacterial effect | Topoisomerase IV inhibition |
| Staphylococcus aureus | Effective against MRSA | Gyrase inhibition |
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against various fungal strains with varying degrees of success. For instance, compounds derived from this scaffold have shown effective minimum inhibitory concentrations (MICs) against Trichophyton viride and other fungi .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and disrupt their function:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication.
- Cell Membrane Interaction : It may also interact with cell membranes, leading to increased permeability and subsequent cell death.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It is believed to penetrate the blood-brain barrier effectively, which could expand its therapeutic applications beyond peripheral infections .
Case Studies
Several studies have explored the biological activity of this compound in vitro and in vivo:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of MRSA strains in murine models, suggesting potential for treating resistant infections .
- Antifungal Screening : Another investigation reported that derivatives exhibited MIC values comparable to established antifungal agents against various fungal pathogens .
- In Silico Studies : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, enhancing understanding of its mechanism .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromobenzo[d]thiazole-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves bromination of benzo[d]thiazole-6-carboxylic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 2-position can be achieved in dimethylformamide (DMF) at 80–100°C with catalytic Lewis acids (e.g., FeCl₃). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization requires precise stoichiometry, inert atmosphere, and monitoring by TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the bromine substitution pattern (e.g., aromatic proton deshielding at δ 7.8–8.2 ppm) and carboxylic acid proton (δ ~12–13 ppm in DMSO-d₆). The benzo[d]thiazole core shows distinct carbons (C-2: ~160 ppm; C-6: ~125–130 ppm) .
- IR : Look for C=O stretching (~1680–1700 cm⁻¹) and S-C=N vibrations (~1480–1520 cm⁻¹) .
- ESI-MS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., ~258–260 g/mol for C₈H₅BrNO₂S) .
Q. How can researchers differentiate between regioisomers during bromination of benzo[d]thiazole-6-carboxylic acid?
- Methodological Answer : Use NOESY or COSY NMR to identify spatial proximity of protons. For example, 2-bromination shifts the adjacent thiazole proton (C-3) downfield compared to 4-/5-bromo isomers. Computational modeling (DFT) can also predict regioselectivity based on electron density maps .
Advanced Research Questions
Q. How can discrepancies in NMR data (e.g., unexpected peaks or splitting patterns) be resolved when synthesizing derivatives of this compound?
- Methodological Answer : Common issues include residual solvents (e.g., DMF at δ 2.9–3.1 ppm) or rotameric forms of the carboxylic acid group. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to assess dynamic effects. For complex mixtures, employ HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to isolate pure fractions .
Q. What strategies enhance the aqueous solubility of this compound for in vitro biological assays?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to sodium/potassium salts via base treatment (e.g., NaOH in ethanol) .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH adjustment : Dissolve in PBS (pH 7.4) with sonication .
Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactions of this compound?
- Methodological Answer : The C-Br bond acts as a reactive site for palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Bromine’s electronegativity increases the electrophilicity of the adjacent carbon, accelerating oxidative addition. Monitor reaction progress via TLC and characterize products using ¹⁹F NMR (if fluorinated partners are used) .
Q. What computational approaches predict the binding affinity of this compound derivatives to kinase targets like BRAF V600E?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
